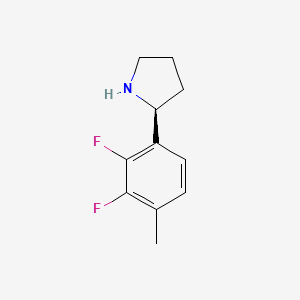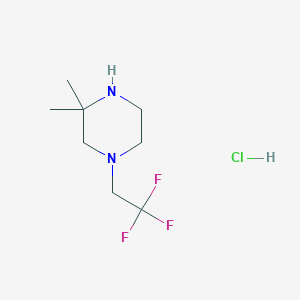
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is a chemical compound belonging to the class of piperazine derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride typically involves the reaction of piperazine derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of 3,3,3-trifluoro-2,2-dimethylpropionic acid in a metal-free decarboxylative trifluoromethylation reaction. This reaction is mediated by ammonium persulfate ((NH4)2S2O8) and offers high yield, wide substrate compatibility, and high atom economy .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and industrial processes due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine: The base compound without the hydrochloride salt.
1,1-Dimethyl-2,2,2-trifluoroethyl substituted quinazolinones: Compounds with similar trifluoroethyl groups but different core structures.
Uniqueness
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is unique due to its specific combination of a piperazine core with a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H16ClF3N2 |
|---|---|
Peso molecular |
232.67 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C8H15F3N2.ClH/c1-7(2)5-13(4-3-12-7)6-8(9,10)11;/h12H,3-6H2,1-2H3;1H |
Clave InChI |
OMZKVJGUQAHQKC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN1)CC(F)(F)F)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


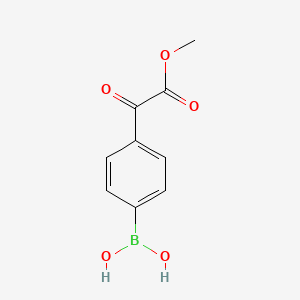
![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)

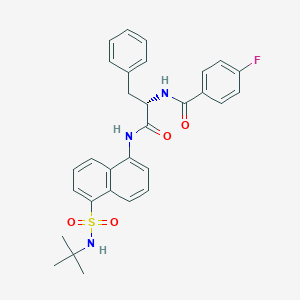
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)
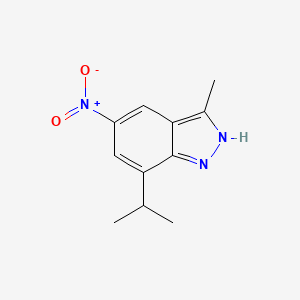
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
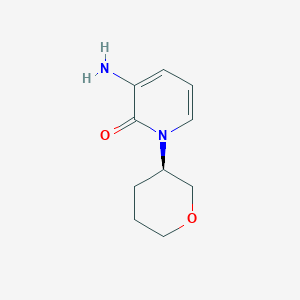


![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
